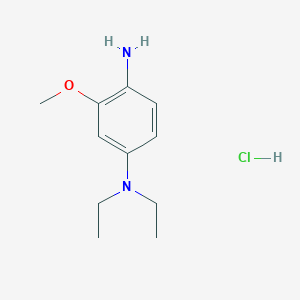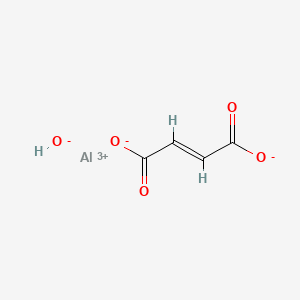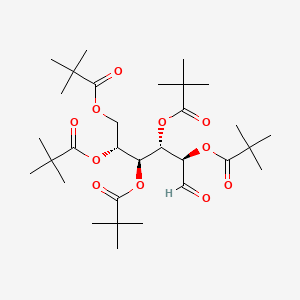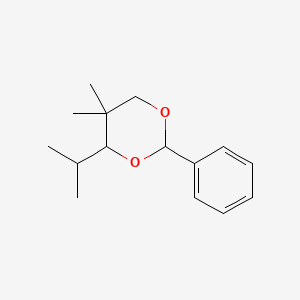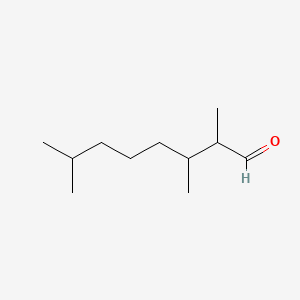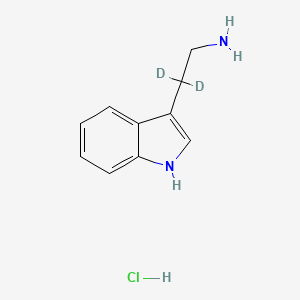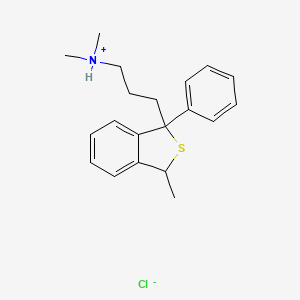
1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride involves several steps. One common method includes the reaction of 3-phenylpropylamine with benzo[c]thiophene derivatives under specific conditions . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Compared to these compounds, 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
26106-03-6 |
|---|---|
Fórmula molecular |
C20H26ClNS |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
dimethyl-[3-(3-methyl-1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H25NS.ClH/c1-16-18-12-7-8-13-19(18)20(22-16,14-9-15-21(2)3)17-10-5-4-6-11-17;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
Clave InChI |
XBCVYOJGISSVDH-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


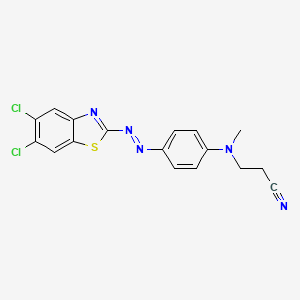
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)

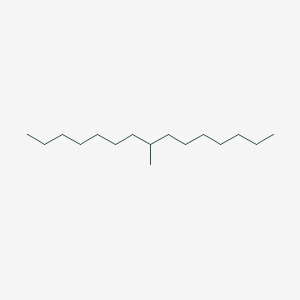
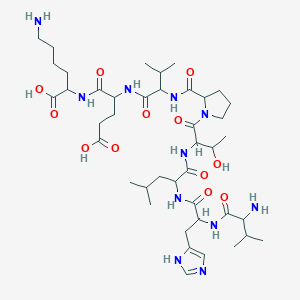
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
